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Compound of Interest

Benzyl 2-carbamoylpyrrolidine-1-
Compound Name:
carboxylate

Cat. No. B1335751

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for
Benzyl 2-carbamoylpyrrolidine-1-carboxylate, a molecule of interest in medicinal chemistry
and drug development. Due to the limited availability of published experimental spectra for this
specific compound, this document presents predicted data based on the analysis of its
structural fragments and functional groups. The information herein is intended to serve as a
reference for the identification and characterization of this and structurally related compounds.

Molecular Structure

IUPAC Name: Benzyl 2-carbamoylpyrrolidine-1-carboxylate Molecular Formula:
C13H16N203 Molecular Weight: 248.28 g/mol CAS Number: 62937-47-7 (for the (R)-
enantiomer)[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for Benzyl 2-carbamoylpyrrolidine-1-carboxylate.
These predictions are based on established principles of spectroscopy and data from
analogous structures.
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*H NMR (Proton NMR) Data (Predicted)

Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
~7.30-7.40 m 5H Ar-H (Phenyl group)
~5.15 S 2H -O-CHz-Ph

~4.30 m 1H N-CH-C=0

~3.40 - 3.60 m 2H N-CHz-CH:

~1.90 - 2.20 m 4H -CH2-CH2-CH2-CH-
~5.50 & ~6.80 br s 2H -C(=O)NH:

Chemical Shift (8) ppm Assignment
~175 C=0 (Amide)
~155 C=0 (Carbamate)
~136 Quaternary Ar-C
~128.5 Ar-CH

~128.0 Ar-CH

~127.8 Ar-CH

~67 -O-CH2-Ph

~60 N-CH-C=0

~47 N-CH2-CH:

~30 -CH3-CHz-CH-
~24 -CH2-CH2-CHa-

IR (Infrared) Spectroscopy Data (Predicted)
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Wavenumber (cm~?) Intensity Assignment

~3400 & ~3200 Strong, Broad N-H Stretch (Amide)
~3030 Medium C-H Stretch (Aromatic)
~2950 & ~2870 Medium C-H Stretch (Aliphatic)
~1700 Strong C=0 Stretch (Carbamate)
~1670 Strong C=0 Stretch (Amide 1)
~1600 Medium N-H Bend (Amide II)
~1495, 1455 Medium C=C Stretch (Aromatic)
~1250 Strong C-O Stretch (Carbamate)
740 & ~700 Strong C-H Bend (Aromatic,

Monosubstituted)

M_S_(Mas_s_Sp_e_cILomﬂnL)_DaIa_(ELe_ded)

Relative Intensity Assignment

248 Moderate [M]* (Molecular lon)
108 High [C7HsO]* or [C7H7]* + H
91 Very High [C7H7]* (Tropylium ion)

[CaHsN]* (Pyrrolidine
70 Moderate

fragment)
44 Moderate [CONH2]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a suitable deuterated solvent (e.g., CDCls, DMSO-ds).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (o
0.00 ppm).

Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer. For 13C NMR, a proton-decoupled sequence is typically used.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal
of an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Thin Film): Dissolve a small amount of the sample in a volatile solvent
(e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate (e.g., NaCl or
KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]

Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm~1. A
background spectrum of the empty accessory or clean salt plate should be recorded and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.[3]

lonization: Introduce the sample into the mass spectrometer. Electron lonization (El) is a
common technique for this type of molecule. Electrospray lonization (ESI) can also be used.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer.

Detection: The abundance of each ion is measured by a detector to generate the mass
spectrum.
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Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship between the different spectroscopic techniques for structural elucidation.
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Caption: General workflow for spectroscopic analysis of an organic compound.
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NMR Spectroscopy Derived Structural Information
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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